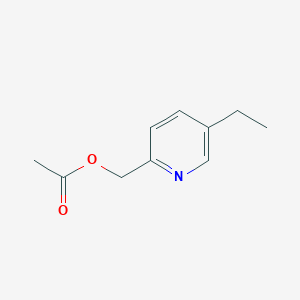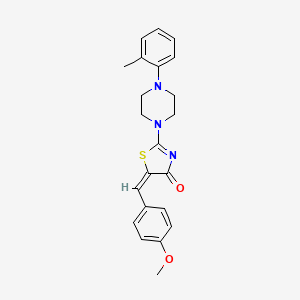
(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules involves multistep chemical reactions, where key functional groups are introduced or modified to achieve the desired compound. While specific details on the synthesis of this compound are not readily available, related compounds often undergo condensation reactions, amine coupling, and cyclization steps. For example, a similar synthetic approach was detailed by Bektaş et al. (2010), where triazole derivatives were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For instance, Chinthal et al. (2021) utilized X-ray crystallography to examine the molecular structures of related piperazine derivatives, revealing insights into their hydrogen-bonded assemblies (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. For similar molecules, reactions such as nucleophilic substitutions and electrophilic additions are common. The presence of a thiazolone ring and piperazine moiety suggests potential for interactions with nucleophiles and electrophiles, respectively. Studies like that by Patel et al. (2014) on thiazolidinone derivatives highlight the synthesis and reactivity of structurally related compounds (Patel & Park, 2014).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are crucial for understanding a compound's behavior in different environments. These properties are determined by the molecular structure and intermolecular forces. Research on similar compounds, like the work by Mokrov et al. (2019), often explores these aspects to gauge solubility and potential application areas (Mokrov, Likhosherstov, Barchukov, Stolyaruk, Tsorin, Vititnova, Rebeko, Kryzhanovskii, & Gudasheva, 2019).
Chemical Properties Analysis
Chemical properties involve reactivity patterns, stability under various conditions, and interaction with other molecules. The compound's thiazolone core and piperazine ring suggest it may exhibit interesting reactivity, particularly in biological settings. For example, the study by Sydorenko et al. (2022) on thiazolone derivatives reveals potential antimicrobial activities, indicating the biological relevance of these structural motifs (Sydorenko, Holota, Lozynskyi, Konechnyi, Horishny, Karkhut, Polovkovych, Karpenko, & Lesyk, 2022).
科学的研究の応用
Synthesis and Biological Activity
(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one, similar to its analogs, is synthesized for potential biological applications. For instance, related thiazole and piperazine derivatives have been synthesized and exhibited moderate to good antimicrobial activity, showcasing their potential in medical research and drug design (Mhaske et al., 2014).
Antimicrobial and Anticancer Properties
Studies on similar compounds show that these derivatives can have significant antimicrobial and anticancer properties. For instance, certain sulfur-containing pyrazole-pyridine hybrids have shown promising activity against bacterial and fungal strains (Desai et al., 2022). Additionally, other thiazole derivatives have been evaluated for their antimicrobial activity (Patel et al., 2011), and some piperazine-linked benzothiazolyl-4-thiazolidinones have been studied for their potential as antibacterial drugs (Patel & Park, 2014).
特性
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-5-3-4-6-19(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSDEEINTYRUTB-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
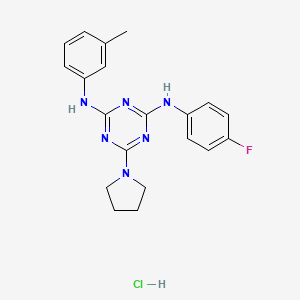
![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)
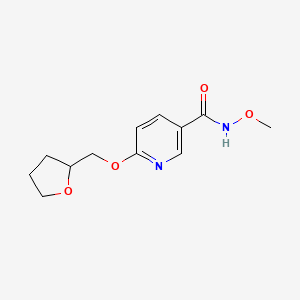
![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)
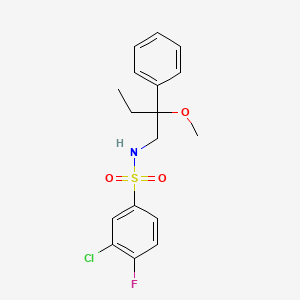

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)
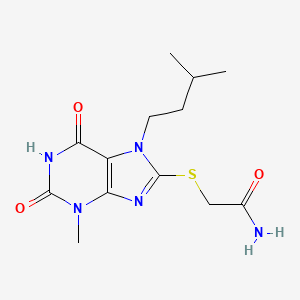
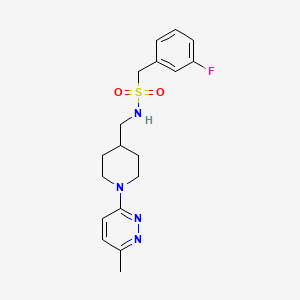
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2483602.png)
![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)
